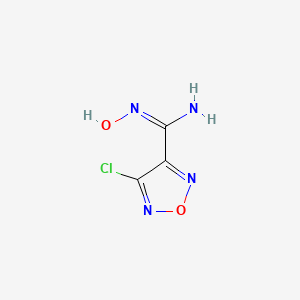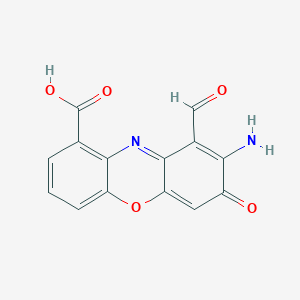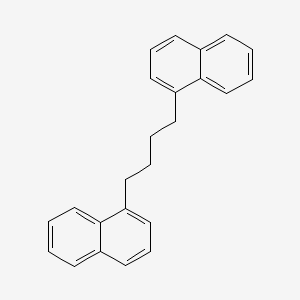
Naphthalene, 1,1'-(1,4-butanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 1,1’-(1,4-butanediyl)bis- is an organic compound with the molecular formula C24H22 and a molecular weight of 310.4315 It consists of two naphthalene units connected by a butanediyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,1’-(1,4-butanediyl)bis- typically involves the reaction of naphthalene derivatives with butanediyl intermediates under controlled conditions. One common method involves the use of a solvent mixture such as DMF (dimethylformamide), H2O (water), and CH3OH (methanol) to facilitate the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of Naphthalene, 1,1’-(1,4-butanediyl)bis- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Naphthalene, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the naphthalene units to dihydronaphthalene or tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce brominated or nitrated naphthalene derivatives.
科学的研究の応用
Naphthalene, 1,1’-(1,4-butanediyl)bis- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism by which Naphthalene, 1,1’-(1,4-butanediyl)bis- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a ligand in coordination chemistry.
類似化合物との比較
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
1,4-Butanediol: A linear diol used as a precursor in polymer synthesis.
Naphthalene, 1,1’-(1,3-propanediyl)bis-: A similar compound with a propanediyl bridge instead of a butanediyl bridge.
Uniqueness
Naphthalene, 1,1’-(1,4-butanediyl)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
29571-17-3 |
|---|---|
分子式 |
C24H22 |
分子量 |
310.4 g/mol |
IUPAC名 |
1-(4-naphthalen-1-ylbutyl)naphthalene |
InChI |
InChI=1S/C24H22/c1(9-19-13-7-15-21-11-3-5-17-23(19)21)2-10-20-14-8-16-22-12-4-6-18-24(20)22/h3-8,11-18H,1-2,9-10H2 |
InChIキー |
OISFPCIBPOZHNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


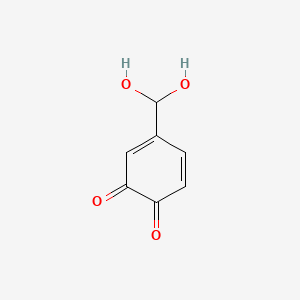
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
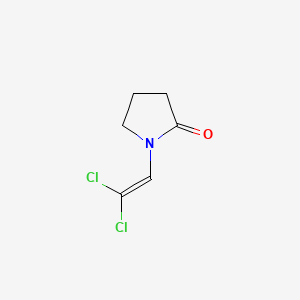
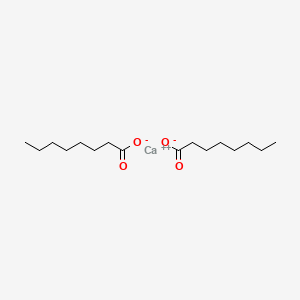
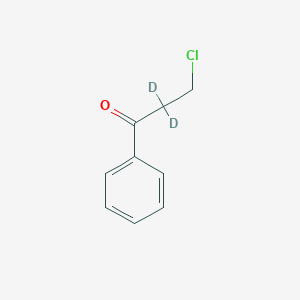
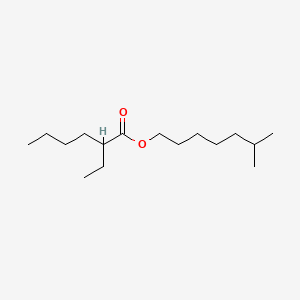
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
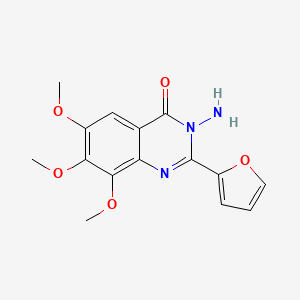
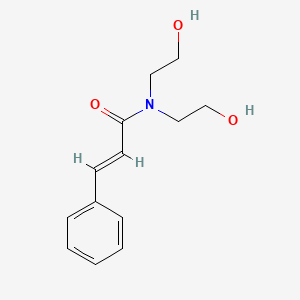

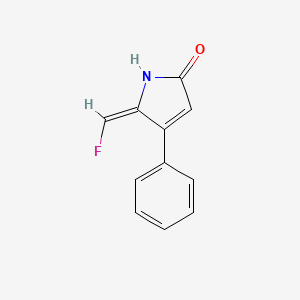
![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
